REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:13])[CH:3]=1.[Si](C=[N+]=[N-])(C)(C)[CH3:15]>C(Cl)Cl.CO>[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6]([O:8][CH3:15])=[O:7])=[C:4]([F:13])[CH:3]=1
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1OC)F
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.2 mL
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Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
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Details
|
The mixture was stirred at r.t for 30 mins
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the removal of solvent
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Type
|
CUSTOM
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Details
|
the resulting tan solid (4.0 g, 93%) carried onto the next reaction without any purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |